

Application Notes & Protocols: The Strategic Deployment of Aminopyrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

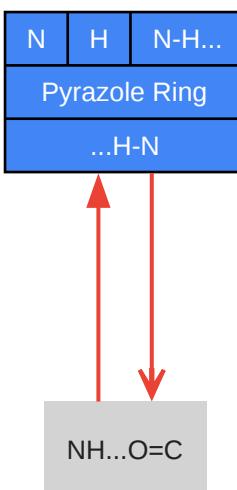
Compound of Interest	
Compound Name:	3-Chloro-1-methyl-1H-pyrazol-4-amine
Cat. No.:	B2677392
Get Quote	

Introduction: The Aminopyrazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of this concept, and its amino-substituted derivatives—aminopyrazoles—represent a particularly versatile and fruitful subclass.^{[1][2][3]} The functionalization of the pyrazole nucleus with amino groups leads to multifunctional compounds that have found applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents.^{[2][4]} The synthetic accessibility of the aminopyrazole core, combined with its unique electronic and steric properties, allows it to serve as a robust anchor for building high-affinity ligands for a diverse range of biological targets.^{[1][5]}

Aminopyrazoles can act as both hydrogen bond donors and acceptors, enabling them to form critical, high-affinity interactions with enzyme active sites.^[6] This is particularly evident in the field of protein kinase inhibition, where the 3-aminopyrazole moiety has become a quintessential "hinge-binding" motif, effectively mimicking the adenine region of ATP.^[7] The success of this scaffold is not merely theoretical; it is validated by the market approval of

numerous drugs, including the JAK inhibitor Ruxolitinib and the non-covalent BTK inhibitor Pirtobrutinib, underscoring the profound impact of aminopyrazoles on clinical medicine.[1][2][4]


These application notes will provide an in-depth exploration of the aminopyrazole scaffold, focusing on its application in kinase inhibition and other therapeutic areas. We will delve into the mechanistic basis for its efficacy, provide detailed protocols for its synthesis and evaluation, and discuss strategies for lead optimization.

Section 1: The Aminopyrazole Core in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cellular processes like proliferation, differentiation, and survival.[7] The aminopyrazole scaffold has been instrumental in the development of a multitude of kinase inhibitors.[1]

Mechanism of Action: The Hinge-Binding Paradigm

The ATP-binding site of most kinases contains a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The strategic advantage of the 3-aminopyrazole scaffold lies in its ability to replicate this interaction. The N1 "pyrrole-like" nitrogen, the exocyclic amino group, and the N2 "pyridine-like" nitrogen can form a conserved pattern of one hydrogen bond acceptor and two hydrogen bond donors, anchoring the inhibitor within the active site with high affinity.[8][9] This foundational interaction provides a stable platform from which chemists can extend the molecule to exploit other nearby pockets, thereby achieving both potency and selectivity.[7]

[Click to download full resolution via product page](#)

Caption: 3-Aminopyrazole scaffold forming key hydrogen bonds in the kinase hinge region.

Application Focus: Targeting Key Kinase Families

The versatility of the aminopyrazole core has enabled the targeting of numerous kinase families implicated in various diseases.

- Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.^[10] Several potent CDK inhibitors have been developed using an aminopyrazole core, such as AT7519, which has entered clinical trials.^[2] ^[10] These inhibitors function by competing with ATP, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.^{[10][11]} The aminopyrazole moiety forms the crucial hinge interactions, while substitutions on the scaffold are optimized to occupy adjacent hydrophobic pockets, conferring selectivity for specific CDKs like CDK2 and CDK5. ^{[10][12]}
- Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the inflammatory response. Inhibitors targeting JAKs are therefore valuable therapeutics for autoimmune diseases and myeloproliferative neoplasms. Ruxolitinib, a selective inhibitor of JAK1 and JAK2, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold and is a prime example of a successful aminopyrazole-based drug.^[1]

- Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers, including bladder cancer and cholangiocarcinoma.[13] A significant challenge in targeting kinases is the emergence of resistance, often through "gatekeeper" mutations that block inhibitor access to a key hydrophobic pocket.[13] Researchers have successfully designed aminopyrazole-based covalent inhibitors that overcome this resistance by targeting a cysteine residue on the P-loop of the kinase, demonstrating the adaptability of the scaffold to address clinical challenges.[13]

Table 1: Examples of Clinically Relevant Aminopyrazole-Based Kinase Inhibitors

Drug Name (Example)	Primary Target(s)	Therapeutic Indication	Citation(s)
Ruxolitinib	JAK1, JAK2	Myelofibrosis, Polycythemia Vera	[1]
Pirtobrutinib	Bruton's Tyrosine Kinase (BTK)	Mantle Cell Lymphoma	[2][4][5]
AT7519	Pan-CDK inhibitor	Various Cancers (Clinical Trials)	[2][10]
Gandotinib	JAK2	Myeloproliferative Neoplasms (Clinical Trials)	[1]

Section 2: Expanding Horizons - Aminopyrazoles Beyond Kinase Inhibition

While kinase inhibition is a major application, the utility of the aminopyrazole scaffold extends to other important target classes.

- Anti-inflammatory Agents: Beyond inhibiting inflammatory kinases, pyrazole derivatives are famous for their role as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] Celecoxib, a selective COX-2 inhibitor, contains a pyrazole core and effectively reduces pain and inflammation by blocking the production of prostaglandins.[14] This highlights the scaffold's broader utility in modulating inflammatory pathways.

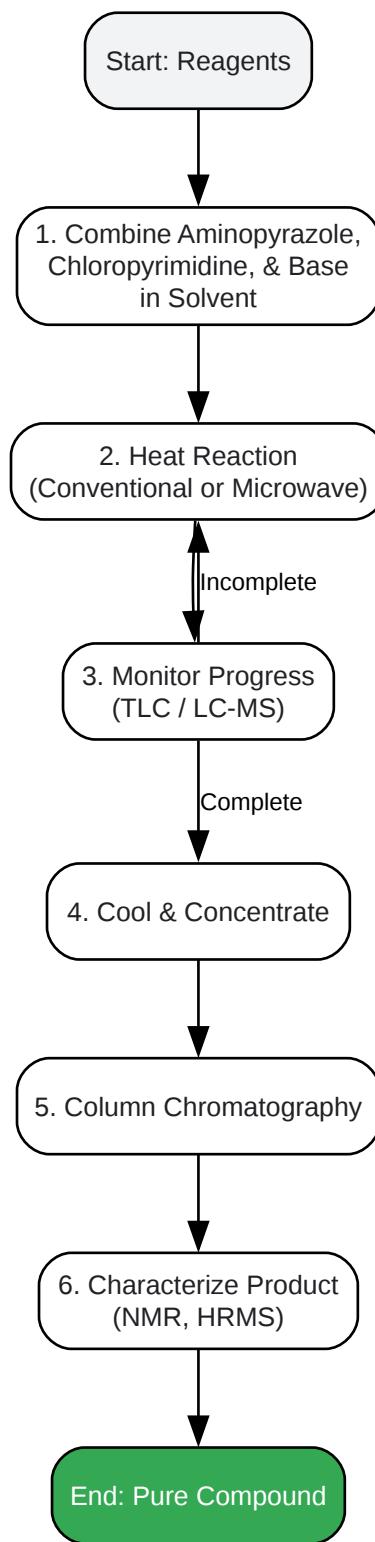
- Neurodegenerative Diseases: The unique chemical properties of aminopyrazoles make them suitable for developing therapeutics for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][16]
 - JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is implicated in neuronal apoptosis. Selective aminopyrazole-based JNK3 inhibitors have been developed that show promise in protecting against neurodegeneration.[17]
 - LRRK2 Inhibition: Mutations in the LRRK2 kinase are a common cause of familial Parkinson's disease. Aminopyrazoles have been used as effective bioisosteres for aniline motifs in LRRK2 inhibitors, leading to the discovery of potent, selective, and brain-penetrant compounds.[18]
 - PDE11A Inhibition: A recent patent application described a series of aminopyrazole inhibitors of Phosphodiesterase 11A (PDE11A) as potential treatments for cognitive decline associated with Alzheimer's disease.[19]

Section 3: Experimental Protocols for Aminopyrazole Drug Discovery

This section provides standardized, step-by-step protocols for the synthesis and evaluation of aminopyrazole-based compounds.

Protocol 3.1: Synthesis of a Core N-(1H-Pyrazol-3-yl)pyrimidin-4-amine Scaffold

Rationale: This protocol describes a common method for synthesizing the pyrazole-pyrimidine scaffold, which is a key pharmacophore for many kinase inhibitors.[7][20] The reaction is a nucleophilic aromatic substitution where the amino group of the pyrazole displaces a halogen on the pyrimidine ring. The use of a base is critical to neutralize the HCl generated during the reaction, driving it to completion. Microwave heating is often employed to accelerate the reaction, significantly reducing reaction times from days to hours.


Materials:

- 3-Aminopyrazole derivative (1.0 eq)

- Substituted 4-chloropyrimidine (1.1 eq)
- Anhydrous Isopropanol or similar solvent
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
- Reaction vessel (standard glassware or microwave vial)
- TLC plates, LC-MS, Silica gel for chromatography

Procedure:

- To a solution of the 3-aminopyrazole derivative (1.0 eq) in isopropanol, add the substituted 4-chloropyrimidine (1.1 eq).[\[7\]](#)
- Add the base (e.g., triethylamine, 2.0-3.0 eq) to the reaction mixture.
- Heating Method (Choose one):
 - Conventional: Heat the reaction mixture at 60-80°C for 24-72 hours.
 - Microwave: Heat in a sealed microwave reactor at 80-120°C for 3-8 hours.[\[7\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, cool the reaction to room temperature.
- Remove the solvent under reduced pressure (rotary evaporation).
- Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired N-(1H-pyrazol-3-yl)pyrimidin-4-amine product.[\[7\]](#)
- Characterize the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of aminopyrazole derivatives.

Protocol 3.2: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

Rationale: This assay quantifies the ability of a test compound to inhibit the activity of a target kinase. It measures the phosphorylation of a substrate peptide by the kinase. The use of a phosphospecific antibody linked to a fluorescent reporter allows for a sensitive and high-throughput readout. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of the kinase.

Materials:

- Purified recombinant target kinase
- Specific peptide substrate
- ATP
- Test compounds (aminopyrazole derivatives) dissolved in DMSO
- Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Phosphospecific antibody conjugated to a fluorescent probe
- 384-well microplates
- Plate reader capable of fluorescence detection

Procedure:

- Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM.
- In a 384-well plate, add the kinase, the peptide substrate, and the test compound to the kinase assay buffer.
- Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

- Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the K_m for the specific kinase to ensure competitive binding conditions.
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding a solution containing EDTA and the fluorescently labeled phosphospecific antibody.
- Incubate for 30-60 minutes to allow the antibody to bind to the phosphorylated substrate.
- Read the fluorescence signal on a compatible plate reader.
- Calculate the percent inhibition for each compound concentration relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Protocol 3.3: Cellular Antiproliferative Assay (MTT)

Rationale: This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for quantification of growth inhibition.

Materials:

- Cancer cell line of interest (e.g., A2780, MiaPaCa2)
- Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

- 96-well cell culture plates
- Spectrophotometer (plate reader)

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- The next day, treat the cells with serial dilutions of the aminopyrazole compounds. Include a vehicle-only control (DMSO).
- Incubate the cells for 72 hours.
- Add 10 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.
- Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the DMSO control.
- Plot the viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 4: Data Interpretation and Lead Optimization

The raw data from synthesis and biological assays must be translated into actionable insights for the next design cycle. This process, known as Structure-Activity Relationship (SAR) analysis, is the core of lead optimization.

Establishing Structure-Activity Relationships (SAR)

By systematically modifying different parts of the aminopyrazole scaffold and observing the effects on potency (IC_{50}) and cellular activity (GI_{50}), chemists can build a robust SAR. For example, exploring different substituents on the pyrimidine ring might reveal that a small, lipophilic group enhances binding in a specific hydrophobic pocket, while a polar group in the solvent-exposed region could improve solubility.

Table 2: Hypothetical SAR Data for a Series of CDK2 Inhibitors

Compound ID	R ¹ Group (at Pyrimidine-C6)	R ² Group (at Pyrazole-N1)	CDK2 IC ₅₀ (nM)	A2780 GI ₅₀ (μM)
AP-01	-H	-H	550	>10
AP-02	-Methyl	-H	120	2.5
AP-03	-Cyclopropyl	-H	45	0.8
AP-04	-Phenyl	-H	210	4.1
AP-05	-Cyclopropyl	-Ethyl	38	0.6
AP-06	-Cyclopropyl	-Morpholinoethyl	52	0.2

Interpretation: From this hypothetical data, one would conclude that a small cycloalkyl group at R¹ (AP-03) is optimal for potency compared to H, methyl, or phenyl. Furthermore, adding a solubilizing group like morpholine at the R² position (AP-06) improves cellular activity, likely by enhancing cell permeability or reducing efflux, despite a slight drop in biochemical potency.

ADMET and Physicochemical Properties

A potent compound is useless if it cannot reach its target in the body. Therefore, early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial.

Table 3: Key ADMET & Physicochemical Parameters for Lead Optimization

Parameter	Description	Desirable Range/Outcome
Aqueous Solubility	Ability to dissolve in water. Crucial for absorption.	> 50 μ M
LogP / LogD	Lipophilicity. Affects solubility, permeability, and protein binding.	1 - 3
Metabolic Stability	Resistance to breakdown by liver enzymes (e.g., microsomes).	$t_{1/2} > 30$ min (human liver microsomes)
Plasma Protein Binding	The fraction of drug bound to plasma proteins. Only unbound drug is active.	< 95%
Permeability (e.g., Caco-2)	Ability to cross cell membranes, predicting gut absorption.	$P_{app} > 1 \times 10^{-6}$ cm/s
CYP450 Inhibition	Inhibition of key metabolic enzymes, indicating potential for drug-drug interactions.	$IC_{50} > 10 \mu$ M

In silico tools can predict many of these properties early on, guiding the design of compounds with better drug-like characteristics.[\[21\]](#)[\[22\]](#) Experimental assays, such as those for metabolic stability in liver microsomes and plasma stability, are then used to validate these predictions. [\[23\]](#) For instance, the lead optimization of a 3-aminopyrazole CDK inhibitor involved improving solubility more than 10-fold and reducing plasma protein binding from 99% to 74%, which resulted in significantly better in vivo antitumor activity.[\[12\]](#)

Conclusion and Future Perspectives

The aminopyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its ability to act as a reliable hinge-binder has made it a dominant framework in kinase inhibitor design, leading to multiple approved drugs for cancer and inflammatory diseases.[\[1\]](#)[\[2\]](#) Furthermore, its demonstrated utility in targeting enzymes relevant to neurodegeneration highlights its vast therapeutic potential.[\[6\]](#)[\[17\]](#)

The future of aminopyrazole applications remains bright. Emerging modalities like Proteolysis Targeting Chimeras (PROTACs) are incorporating aminopyrazole-based ligands to induce the targeted degradation of proteins like CDK9, opening new avenues for therapeutic intervention. [24] As our understanding of disease biology deepens, the continued exploration and innovative functionalization of the aminopyrazole core will undoubtedly lead to the development of the next generation of precision medicines.

References

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - BIOC.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI.
- Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development - Benchchem.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC - PubMed Central.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Publishing.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023-04-25).
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023-04-25).
- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023-06-06).
- Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer's Disease and Other Types of Dementia - PMC - NIH. (2024-02-01).
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. (2023-04-25).
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy | Request PDF - ResearchGate.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (2023-04-11).

- Recent developments in aminopyrazole chemistry | Request PDF - ResearchGate. (2025-08-09).
- Recent developments in aminopyrazole chemistry - ResearchGate. (2025-08-09).
- 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization | Journal of Medicinal Chemistry - ACS Publications.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (2025-01-17).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central.
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications.
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - Semantic Scholar.
- One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PubMed Central. (2022-09-13).
- Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - NIH.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Aminopyrazoles as privileged structures in anticancer drug design - an in silico study - Bulgarian Chemical Communications.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC - NIH.
- ADMET and Pharmacokinetics - Enamine.
- Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax. (2021-07-01).
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI.
- Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties - OUCI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer's Disease and Other Types of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 21. One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds ... [ouci.dntb.gov.ua]
- 23. ADMET and Pharmacokinetics - Enamine [enamine.net]
- 24. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: The Strategic Deployment of Aminopyrazoles in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2677392#applications-of-aminopyrazoles-in-drug-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com